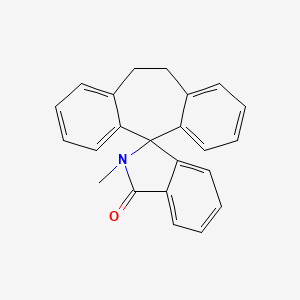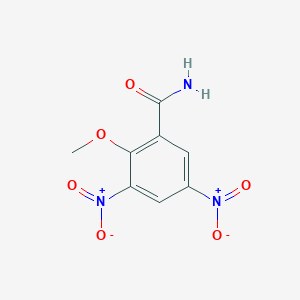
Neopentyl pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neopentyl pivalate is an organic compound with the molecular formula C10H20O2. It is an ester derived from neopentyl alcohol and pivalic acid. This compound is known for its stability and resistance to hydrolysis, making it valuable in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neopentyl pivalate can be synthesized through the esterification of neopentyl alcohol with pivalic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, this compound is produced by continuously feeding neopentyl alcohol and pivalic acid into a reactor equipped with a distillation column. The esterification reaction is conducted at elevated temperatures, and the resulting ester is continuously distilled off to drive the reaction to completion. The product is then purified through distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Neopentyl pivalate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of neopentyl alcohol and pivalic acid.
Transesterification: In this reaction, this compound reacts with another alcohol in the presence of an acid or base catalyst to form a different ester and neopentyl alcohol.
Major Products Formed:
Hydrolysis: Neopentyl alcohol and pivalic acid.
Transesterification: A new ester and neopentyl alcohol.
Wissenschaftliche Forschungsanwendungen
Neopentyl pivalate has several applications in scientific research and industry:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and in transesterification reactions.
Biology: While not commonly used directly in biological research, its derivatives and related compounds are studied for their biochemical properties.
Medicine: this compound itself is not widely used in medicine, but its stability and resistance to hydrolysis make it a valuable intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of high-performance lubricants, plasticizers, and coatings due to its stability and resistance to hydrolysis.
Wirkmechanismus
The mechanism of action of neopentyl pivalate primarily involves its stability and resistance to hydrolysis. The ester bond in this compound is less susceptible to hydrolysis compared to other esters due to the steric hindrance provided by the neopentyl group. This stability makes it an ideal candidate for applications requiring long-term stability and resistance to degradation.
Vergleich Mit ähnlichen Verbindungen
Neopentyl glycol: An organic compound used in the synthesis of polyesters, paints, lubricants, and plasticizers.
Pentaerythritol: A polyol used in the production of alkyd resins, varnishes, and explosives.
Trimethylolpropane: A triol used in the production of coatings, adhesives, and sealants.
Uniqueness: Neopentyl pivalate is unique due to its high stability and resistance to hydrolysis, which is attributed to the steric hindrance provided by the neopentyl group. This makes it more stable than other esters, such as those derived from primary or secondary alcohols, and suitable for applications requiring long-term stability.
Eigenschaften
CAS-Nummer |
5340-26-1 |
|---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
2,2-dimethylpropyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H20O2/c1-9(2,3)7-12-8(11)10(4,5)6/h7H2,1-6H3 |
InChI-Schlüssel |
KEVRVUAKQLMNFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)COC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(5E)-4-oxo-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11994315.png)



![4-[(5-Bromo-2-methoxy-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B11994353.png)
![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11994360.png)

![Ethyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]-2-propenoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11994368.png)
![8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11994376.png)

![2-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol](/img/structure/B11994390.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11994394.png)
